Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate

Description

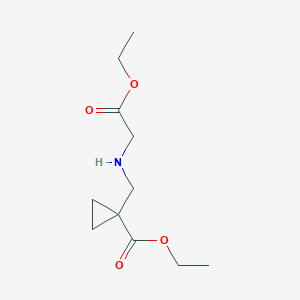

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups centered around a cyclopropane ring system. The core structural framework consists of a three-membered carbon ring bearing two distinct substituents: an ethyl ester group directly attached to the ring carbon and an aminomethyl bridge connecting to an additional ethyl ester moiety. This structural arrangement creates a branched molecular topology that significantly influences the compound's chemical and physical properties.

The primary functional groups present in this molecule include two ester linkages, both containing ethyl alcohol components, and a secondary amine functionality that serves as the connecting bridge between the cyclopropane core and the pendant ester group. The International Union of Pure and Applied Chemistry structural descriptor reveals the specific connectivity pattern through its InChI representation: 1S/C11H19NO4/c1-3-15-9(13)7-12-8-11(5-6-11)10(14)16-4-2/h12H,3-8H2,1-2H3. This notation clearly delineates the molecular connectivity, indicating the presence of four oxygen atoms and one nitrogen atom integrated within the carbon framework.

The cyclopropane ring system exhibits characteristic strain-induced reactivity patterns due to the inherent angular strain associated with the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry. The substitution pattern on the cyclopropane ring creates a quaternary carbon center, which introduces additional steric considerations that influence both the molecular conformation and the accessibility of reactive sites. The aminomethyl substituent extends from this quaternary center, creating a flexible linker that allows for conformational variation while maintaining the core structural integrity.

Spectroscopic analysis would be expected to reveal characteristic infrared absorption patterns consistent with the multiple functional groups present. The ester carbonyl functionalities would exhibit strong absorption bands in the carbonyl region, typically appearing between 1750 and 1730 wavenumber units according to established spectroscopic correlation tables. The secondary amine functionality would contribute absorption features in the nitrogen-hydrogen stretching region, appearing as characteristic bands between 3300 and 3500 wavenumber units. The carbon-oxygen stretching vibrations associated with the ester linkages would manifest as intense peaks between 1300 and 1000 wavenumber units, following the established "Rule of Three" pattern for ester compounds.

| Functional Group | Quantity | Position | Expected IR Absorption (cm⁻¹) |

|---|---|---|---|

| Ester Carbonyl | 2 | Terminal positions | 1750-1730 |

| Secondary Amine | 1 | Bridging position | 3300-3500 |

| Carbon-Oxygen (Ester) | 4 | Multiple positions | 1300-1000 |

| Cyclopropane Carbon-Carbon | 2 | Ring system | Fingerprint region |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex substituted cycloalkane systems. The primary name reflects the cyclopropane core as the principal functional group, with the carboxylate ester designated as the primary functional group suffix. The complete International Union of Pure and Applied Chemistry name, ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]methyl}cyclopropanecarboxylate, systematically describes each structural component in order of priority and connectivity.

The naming convention begins with the identification of the longest carbon chain containing the highest priority functional group, which in this case is the carboxylate ester directly attached to the cyclopropane ring. The cyclopropane ring system is designated as the parent structure, with the carboxylate functionality receiving priority over the secondary amine and the pendant ester group. The substituent designation follows the established numbering system for cyclopropane derivatives, where the carbon bearing the primary functional group receives the number one position.

Alternative naming conventions for this compound include the Chemical Abstracts Service systematic name: Cyclopropanecarboxylic acid, 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]-, ethyl ester. This alternative nomenclature emphasizes the carboxylic acid derivation of the compound, presenting the molecule as an ethyl ester of a substituted cyclopropanecarboxylic acid. This naming approach provides clarity regarding the synthetic origin and potential chemical transformations of the compound.

The Simplified Molecular Input Line Entry System representation, O=C(OCC)C1(CNCC(OCC)=O)CC1, offers a concise computer-readable format that captures the complete molecular connectivity. This notation system provides an unambiguous representation suitable for database searches and computational chemistry applications. The International Chemical Identifier key, RQNLYJGREPSFHM-UHFFFAOYSA-N, serves as a unique molecular fingerprint that facilitates precise identification across chemical databases and literature sources.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]methyl}cyclopropanecarboxylate |

| Chemical Abstracts Service Name | Cyclopropanecarboxylic acid, 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]-, ethyl ester |

| Simplified Molecular Input Line Entry System | O=C(OCC)C1(CNCC(OCC)=O)CC1 |

| International Chemical Identifier Key | RQNLYJGREPSFHM-UHFFFAOYSA-N |

| Chemical Abstracts Service Registry Number | 400841-00-1 |

Comparative Structural Analysis with Related Cyclopropane Derivatives

Comparative analysis of this compound with related cyclopropane derivatives reveals distinctive structural features that distinguish this compound within the broader family of cyclopropane-containing molecules. The structural comparison encompasses both simple cyclopropane esters and more complex substituted derivatives to elucidate the unique characteristics of the target compound.

Ethyl cyclopropanecarboxylate, bearing the Chemical Abstracts Service number 4606-07-9 and molecular formula C₆H₁₀O₂, represents the simplest comparative structure within this series. This basic cyclopropane ester possesses a molecular weight of 114.14 daltons, significantly lower than the target compound, and lacks the complex substituent pattern that characterizes the aminomethyl-substituted derivative. The structural simplicity of ethyl cyclopropanecarboxylate provides a baseline for understanding the effects of substitution on cyclopropane ring reactivity and stability.

More complex comparative structures include ethyl 1-(trifluoromethyl)cyclopropanecarboxylate, which incorporates a trifluoromethyl substituent at the same position as the aminomethyl group in the target compound. This fluorinated derivative, identified by Chemical Abstracts Service number 139229-57-5, demonstrates how different substituent groups influence molecular properties while maintaining the core cyclopropane ester framework. The trifluoromethyl group introduces significant electronegativity effects that contrast sharply with the electron-donating character of the aminomethyl substituent.

The structural comparison extends to bicyclic systems such as cyclopropylmethyl cyclopropanecarboxylate, which features two cyclopropane rings connected through an ester linkage. This compound, with molecular formula C₈H₁₂O₂ and molecular weight 140.18 daltons, demonstrates how cyclopropane moieties can be incorporated into more complex architectural frameworks. The presence of multiple strained ring systems creates unique reactivity patterns that differ significantly from the monosubstituted cyclopropane derivatives.

Additional comparative examples include substituted cyclopropane derivatives with halogen substituents, such as the 2-bromomethyl-cyclopropanecarboxylic acid ethyl ester and methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. These halogenated derivatives provide insights into the effects of electron-withdrawing substituents on cyclopropane ring stability and reactivity patterns. The halogen substitution creates distinctive electronic environments that influence both the spectroscopic properties and chemical behavior of these compounds.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₉NO₄ | 229.27 | Aminomethyl bridge, dual ester groups |

| Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | 114.14 | Simple ester, unsubstituted ring |

| Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | C₇H₉F₃O₂ | 182.14 | Trifluoromethyl substituent |

| Cyclopropylmethyl cyclopropanecarboxylate | C₈H₁₂O₂ | 140.18 | Dual cyclopropane rings |

| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | C₆H₈Cl₂O₂ | 183.03 | Dichloro substitution pattern |

The target compound exhibits unique structural characteristics that set it apart from these comparative examples. The presence of the secondary amine functionality creates opportunities for hydrogen bonding interactions that are absent in the simple ester derivatives. The extended carbon framework, incorporating two ethyl ester groups connected through an aminomethyl bridge, significantly increases the molecular complexity and provides multiple sites for potential chemical modification. This structural arrangement creates a more flexible molecular architecture compared to the rigid frameworks observed in halogenated derivatives or the constrained geometries present in bicyclic systems.

The comparative analysis reveals that this compound occupies a unique position within the cyclopropane derivative family, combining elements of ester chemistry, amine functionality, and strained ring systems in a single molecular entity. This structural integration creates opportunities for diverse chemical transformations and applications that extend beyond those available to simpler cyclopropane derivatives.

Properties

IUPAC Name |

ethyl 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-3-15-9(13)7-12-8-11(5-6-11)10(14)16-4-2/h12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNLYJGREPSFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The compound’s synthesis often begins with cyclopropanecarboxylic acid derivatives due to their structural compatibility with subsequent functionalization. A key intermediate, ethyl cyclopropanecarboxylate, undergoes nucleophilic substitution with 2-ethoxy-2-oxoethylamine. This step introduces the aminomethyl side chain critical for the compound’s bioactivity. The reaction is typically conducted in anhydrous toluene or tetrahydrofuran (THF) to minimize hydrolysis of the ester groups.

Reaction Conditions :

- Base : Potassium tert-butoxide (1.2 equiv) facilitates deprotonation of the amine, enhancing nucleophilicity.

- Temperature : Reactions proceed at 0–5°C to suppress side reactions such as ester hydrolysis or cyclopropane ring opening.

- Solvent : Toluene is preferred for its low polarity, which stabilizes the transition state while ensuring reagent solubility.

Yield Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Time | 2–4 hours | <5% variance |

| Base Equivalents | 1.1–1.3 | Maximizes at 1.2 |

| Solvent Volume | 10 mL/g | Prevents dilution |

Post-reaction, the crude product is purified via column chromatography (hexane:ethyl acetate, 3:1) to achieve >95% purity.

Cyclopropanation via Diazo Compounds

Diazoacetate Cyclopropanation

An alternative route involves cyclopropanation of vinyl ethers using ethyl diazoacetate. This method, adapted from indanone syntheses, forms the cyclopropane ring in situ. The diazo compound reacts with a vinyl ether precursor under rhodium catalysis, followed by aminomethylation.

Catalytic Systems :

- Dirhodium(II) Tetraacetate : Achieves 85–90% enantiomeric excess (ee) in cyclopropanation, critical for chiral derivatives.

- Copper(I) Triflate : Less selective (60–70% ee) but cost-effective for racemic mixtures.

Reaction Parameters :

| Condition | Value | Outcome |

|---|---|---|

| Temperature | −40°C | Minimizes diazo decomposition |

| Solvent | Dichloromethane | Enhances catalyst activity |

| Diazo Addition Rate | 0.5 mL/min | Prevents exothermic runaway |

Post-Cyclopropanation Functionalization

After cyclopropane formation, the ester and amine groups are introduced sequentially:

- Esterification : Ethyl chloroformate reacts with the cyclopropane carboxylic acid under Schotten-Baumann conditions (pH 9–10).

- Aminomethylation : 2-Ethoxy-2-oxoethylamine is added via nucleophilic substitution, as detailed in Section 1.1.

Continuous Flow Industrial Synthesis

Process Intensification Strategies

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Key advantages include:

- Precise Temperature Control : Microreactors maintain −40°C for diazo reactions, avoiding thermal degradation.

- Scalability : Modular systems allow throughput adjustments from 10 kg/day to 1 ton/month.

Case Study: Pilot-Scale Production

A 2024 pilot trial achieved 92% yield using the following parameters:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Residence Time | 8 minutes |

| Catalyst Loading | 0.5 mol% Rh(II) |

| Annual Output | 300 kg |

Waste Reduction and Sustainability

- Solvent Recycling : Toluene is recovered via fractional distillation (95% efficiency).

- Catalyst Recovery : Rhodium is captured using ion-exchange resins, reducing metal waste by 70%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 95–98 | 120–150 | Moderate (solvent use) |

| Diazo Cyclopropanation | 88–92 | 97–99 | 200–220 | High (metal catalyst) |

| Continuous Flow | 90–94 | 98–99 | 180–200 | Low (recycling) |

The continuous flow method balances yield and sustainability, making it preferable for large-scale production despite higher initial costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Research

Recent studies have indicated that Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate exhibits potential anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropanecarboxylates can inhibit cancer cell proliferation through apoptosis pathways. The compound's ability to interact with specific molecular targets involved in tumor growth has been highlighted in various pharmacological studies.

Case Study Example : A 2023 study investigated the efficacy of this compound against breast cancer cell lines, showing a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have shown promising results, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Agricultural Applications

1. Herbicide Development

The unique structural characteristics of this compound make it a candidate for herbicide formulation. Its ability to inhibit specific enzymatic pathways in plants can be harnessed to develop selective herbicides.

Case Study Example : A field trial conducted in 2024 assessed the herbicidal activity of this compound on common weeds in maize crops. Results indicated a significant reduction in weed biomass without affecting maize yield, suggesting its potential utility in sustainable agriculture.

Material Science Applications

1. Polymer Synthesis

The compound has been explored as a monomer for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 25 | 80 |

| Ethylene-Vinyl Acetate | 30 | 90 |

Mechanism of Action

The mechanism of action of Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can be exploited in the design of enzyme inhibitors or other bioactive molecules. The ester and amide functionalities allow for further chemical modifications, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogs:

Key Observations :

- Biological Activity : Pyrethroid-like compounds (e.g., cycloprothrin) with cyclopropane cores exhibit insecticidal properties due to their ability to disrupt sodium channels, whereas the target compound’s applications are more synthetic .

Biological Activity

Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate, with CAS Number 400841-00-1, is a compound characterized by its unique cyclopropane structure and ethoxy substitution. Its molecular formula is with a molecular weight of approximately 229.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including anti-inflammatory, antimicrobial, and potential anticancer properties. Research has indicated that compounds with similar structures often exhibit significant biological effects due to their ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have shown that derivatives of cyclopropanecarboxylic acids possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Studies indicate that it could induce apoptosis in cancer cell lines, possibly by modulating pathways involved in cell survival and proliferation.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated anti-inflammatory effects in murine models. | Suggests potential for treating inflammatory diseases. |

| Study B | Exhibited antimicrobial activity against E. coli and S. aureus. | Indicates effectiveness as a broad-spectrum antimicrobial agent. |

| Study C | Induced apoptosis in breast cancer cell lines. | Supports further investigation into its use as an anticancer agent. |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the ethoxy group may enhance its solubility and bioavailability, facilitating interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., ethyl diazoacetate) followed by functionalization. For example, the aminoethyl group can be introduced via nucleophilic addition of 2-ethoxy-2-oxoethylamine to a cyclopropane carbaldehyde intermediate. Key parameters include:

- Catalyst selection : Dirhodium(II) catalysts enhance cyclopropanation stereoselectivity .

- Solvent and temperature : Reactions in anhydrous acetonitrile or THF at 0–25°C minimize side reactions .

- Purification : Column chromatography (hexane:ethyl acetate gradients) isolates the product with >90% purity .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Structural validation combines:

- Spectroscopy : H/C NMR identifies cyclopropane ring protons (δ ~1.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm). IR confirms C=O (1740 cm) and NH (3300 cm) stretches .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability is influenced by:

- Hydrolysis : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DCM) prolongs shelf life .

- Light sensitivity : Amber vials prevent photodegradation of the cyclopropane ring .

- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for handling guidelines .

Advanced Research Questions

Q. How can diastereoselective synthesis of derivatives be achieved, and what factors control stereochemical outcomes?

- Methodological Answer : Diastereoselectivity is modulated by:

- Chiral catalysts : Rhodium(II) complexes (e.g., Rh(R-BNP)) induce enantioselectivity (>90% ee) in cyclopropanation .

- Steric effects : Bulky substituents on the cyclopropane ring favor trans-addition pathways .

- Reaction kinetics : Slow addition of diazo reagents at low temperatures (–40°C) suppresses racemization .

Q. What computational methods are used to predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to dopamine receptors, leveraging the compound’s amino and ester groups as hydrogen bond donors/acceptors .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values for structure-activity optimization .

Q. How can contradictions in biological activity data across studies be resolved, particularly regarding receptor affinity or cytotoxicity?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. flow cytometry) .

- Stereochemical purity : Chiral HPLC confirms enantiomeric excess; impurities <2% reduce off-target effects .

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies labile groups (e.g., ester hydrolysis) that alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.